(3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Description
The compound (3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of bioisosteric replacement to enhance the biological activity or stability of the molecule. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a bioisostere of an aldose reductase inhibitor, showing increased potency . This suggests that the synthesis of (3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone could also involve strategic bioisosteric replacements to achieve desired properties.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques and computational methods. For example, the structural parameters of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone were obtained using DFT calculations, revealing a non-planar structure with C1 point group symmetry . This indicates that the molecular structure of (3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone could also be non-planar and may require computational methods for accurate determination.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied to understand their chemical behavior. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involved reactions with Grignard reagents, and the structure was confirmed by spectroscopy and X-ray crystallography . This suggests that the chemical reactions involving (3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone could also be studied using similar techniques to understand its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and computational studies. For example, the electronic and spectroscopic properties of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone were investigated using TD-DFT, revealing insights into its stability and reactivity . Similarly, the physical and chemical properties of (3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone could be analyzed using computational chemistry methods to predict its behavior in various environments.
Scientific Research Applications
-
Imidazole Containing Compounds
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Organotin(IV) Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized .
- Methods of Application : The synthesis involves the reaction of organotin(IV) compounds with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid .
- Results or Outcomes : The synthesized complexes have been characterized by various techniques .
-
Allyl 2-[2-(3,4-Dichlorophenyl)-3-(3-Fluoro-4-Methylbenzoyl)-4-Hydroxy-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-Yl]-4-Methyl-1,3-Thiazole-5-Carboxylate
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
-
SB-216763
- Scientific Field : Biochemistry .
- Application Summary : SB-216763 is used to inhibit GSK-3β in human brain microvascular endothelial cell line and colorectal cancer cells .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : The outcomes of the application of this compound are not provided .
-
N3-(Substituted phenyl)-N5-(Substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : The outcomes of the application of this compound are not provided .
-
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its complexes with organotin(IV)
- Scientific Field : Inorganic Chemistry .
- Application Summary : Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized .
- Methods of Application : The synthesis involves the reaction of organotin(IV) compounds with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid .
- Results or Outcomes : The synthesized complexes have been characterized by various techniques .
properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKLXXPVYTVVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643505 | |
Record name | (3,4-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-54-7 | |
Record name | Methanone, (3,4-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.